molecular formula C8H10NO5PS B1678464 Methyl parathion CAS No. 298-00-0

Methyl parathion

Cat. No. B1678464
CAS RN: 298-00-0
M. Wt: 263.21 g/mol
InChI Key: RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Description

Methyl parathion is a pesticide used to kill insects on crops . It comes in two forms: a pure form of white crystals and a technical-grade solution (brownish liquid), which contains methyl parathion (80%) and inactive ingredients in a solvent . It has been manufactured in the United States since 1952 .


Synthesis Analysis

Methyl parathion (MP) can be degraded via the introduction of six synthetic genes, namely, opdS, pnpAS, pnpBS, pnpCS, pnpDS, and pnpES, to obtain a new transformant, BL-MP . MP and its subsequent decomposition intermediates were completely degraded by this transformant to enter the metabolites of multiple anabolic pathways .


Molecular Structure Analysis

Methyl parathion has the molecular formula C8H10NO5PS . Its IUPAC name is O,O-dimethyl O-4-nitrophenyl phosphorothioate .


Chemical Reactions Analysis

Methyl parathion can be hydrolyzed using core–shell Ag@TiO2 nanoparticles . The hydrolysis product, p-nitrophenolate, was monitored at pH 7.5 and 8.0, using UV-Vis spectroscopy .


Physical And Chemical Properties Analysis

Methyl parathion is a manufactured chemical, so it is found in the environment only as a result of its manufacture or use . The technical-grade methyl parathion smells like rotten eggs or garlic .

Mechanism of Action

Target of Action

Methyl parathion primarily targets the acetylcholinesterase enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Mode of Action

Methyl parathion’s active metabolite, methyl paraoxon, inhibits acetylcholinesterase by phosphorylating the active site of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at nerve junctions. The result is continuous stimulation of the nerves, causing symptoms of toxicity .

Biochemical Pathways

The primary biochemical pathway affected by methyl parathion is the cholinergic pathway in the nervous system. By inhibiting acetylcholinesterase, methyl parathion disrupts the normal function of this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

The pharmacokinetics of methyl parathion are complex and route-dependent . After intravenous administration, it follows a three-compartment model with a clearance of 1.85 liters/h/kg and a terminal half-life of 6.6 hours . Its oral bioavailability is approximately 20%, likely due to a significant first-pass effect . Dermal exposure results in sustained methyl parathion concentrations, posing the greatest risk .

Result of Action

The inhibition of acetylcholinesterase by methyl parathion leads to a range of health effects. These include headaches, nausea, diarrhea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion . Other symptoms such as behavior problems, motor skill problems, and impairment of memory recall have also been reported .

Action Environment

Methyl parathion is degraded to other chemical compounds by water, sunlight, and bacteria found in soil and water . It stays in the environment from a few days to several months . On soil, methyl parathion sticks to the soil, and then is rapidly degraded by bacteria . These environmental factors significantly influence the action, efficacy, and stability of methyl parathion .

Safety and Hazards

Methyl parathion has been restricted for many years. It is classified as Extremely Hazardous (Ia) by the World Health Organization and it is classified as Severely Hazardous by the Rotterdam Convention . It is not allowed for sale and import in nearly all countries around the world, while a few allow it under subject to specified conditions only .

Future Directions

Due to the severe threat it poses to food safety and the environment, monitoring methyl parathion residues has attracted much attention . Future research can focus on developing strategies to improve the selectivity of carbon nanomaterials-based sensors by functionalizing their surfaces with specific receptors or utilizing advanced signal processing .

properties

IUPAC Name

dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
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InChI Key

RLBIQVVOMOPOHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H10NO5PS
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DSSTOX Substance ID

DTXSID1020855
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Molecular Weight

263.21 g/mol
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Physical Description

Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.]
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Boiling Point

246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F
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Flash Point

commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006%
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Density

1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36
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Vapor Density

9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1
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Vapor Pressure

9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg
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Mechanism of Action

Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page.
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Impurities

Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/
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Product Name

Methyl parathion

Color/Form

Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals

CAS RN

298-00-0
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Record name PARATHION-METHYL
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Melting Point

99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F
Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name METHYL PARATHION
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Record name Methyl parathion
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Methyl parathion?

A1: Methyl parathion exerts its insecticidal and toxic effects primarily through the inhibition of acetylcholinesterase (AChE). [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of cholinergic receptors and a range of downstream effects.

Q2: What are the consequences of acetylcholinesterase inhibition by Methyl parathion?

A2: Inhibition of AChE by Methyl parathion or its active metabolite, Methyl paraoxon, results in cholinergic overstimulation. [, ] This can manifest as a variety of symptoms, including sweating, dizziness, vomiting, diarrhea, muscle fasciculations, convulsions, and in severe cases, respiratory arrest and death. [, , ]

Q3: Does Methyl parathion affect other enzymes besides acetylcholinesterase?

A3: Yes, research suggests that Methyl parathion can also inhibit carboxylesterase, another enzyme found in neuronal and non-neuronal tissues. [] This inhibition indicates that Methyl parathion may bind to serine residues on various proteins, not just AChE.

Q4: What is the molecular formula and weight of Methyl parathion?

A4: The molecular formula of Methyl parathion is C8H10NO5PS, and its molecular weight is 263.23 g/mol.

Q5: Is there any information about the spectroscopic data of Methyl parathion in these research papers?

A5: While the provided research papers do not delve into detailed spectroscopic characterization of Methyl parathion, they mention the use of various analytical techniques. These techniques include gas chromatography-electron capture (GC-EC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and liquid chromatography-high resolution mass spectrometry (LC/HRMS) for the detection and quantification of Methyl parathion and its metabolites. [, , , , ]

Q6: How does the presence of minerals affect the hydrolysis of Methyl parathion in the environment?

A6: Minerals commonly found in soil and sediments, such as goethite, aluminum oxide (Al2O3), montmorillonite, and kaolinite, can influence the hydrolysis rate of Methyl parathion. [] Research indicates that these minerals, despite their ability to adsorb Methyl parathion, can actually accelerate its hydrolysis. The order of catalytic activity is: FeOOH > Al2O3 > montmorillonite > kaolinite.

Q7: What factors, besides minerals, can affect the hydrolysis of Methyl parathion?

A7: Several factors influence the hydrolysis of Methyl parathion. These include pH, the presence of metal cations (Cu2+, Fe2+, Mn2+, Na+), anions (HCO3-, Cl-, HPO42-), and organic matter (humic acid, EDTA). [] Understanding these factors is crucial for predicting the fate and persistence of Methyl parathion in the environment.

Q8: Does the research discuss any catalytic applications of Methyl parathion itself?

A8: The provided research focuses primarily on the degradation and toxicological properties of Methyl parathion. There is no mention of using Methyl parathion itself as a catalyst in any chemical reactions.

Q9: Is there any mention of using computational chemistry techniques to study Methyl parathion in these papers?

A9: The provided research papers do not explicitly mention the use of computational chemistry techniques like molecular modeling or quantitative structure-activity relationship (QSAR) studies for Methyl parathion.

Q10: What is the significance of the metabolic conversion of Methyl parathion to Methyl paraoxon?

A10: Methyl parathion is bioactivated to Methyl paraoxon, a more potent cholinesterase inhibitor. [, ] This metabolic conversion is crucial for the insecticidal and toxic effects of Methyl parathion.

Q11: What are the regulatory implications of the high toxicity of Methyl parathion?

A13: The high toxicity of Methyl parathion has led to its ban in many countries and its restriction to specific uses in others. [, ] The research highlights the dangers associated with its misuse, particularly illegal applications in residential settings, which have led to significant contamination and potential health risks. [, ]

Q12: How is Methyl parathion absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: Methyl parathion can be absorbed through various routes, including inhalation, ingestion, and dermal exposure. [, , ] Following absorption, it is rapidly distributed to various tissues, including the liver, kidneys, brain, and adipose tissue. [] The liver plays a significant role in its metabolism, primarily through cytochrome P450 enzymes, which convert it to the more potent AChE inhibitor, Methyl paraoxon. [, ] Excretion of Methyl parathion and its metabolites occurs mainly through urine, with a small portion eliminated in feces. []

Q13: Does the route of exposure affect the toxicity of Methyl parathion?

A15: Yes, the route of exposure significantly influences the toxicity of Methyl parathion. [, ] Oral administration leads to a significant "first-pass" effect, reducing its bioavailability due to extensive metabolism in the liver. [] Dermal exposure, although slower, can result in prolonged and sustained inhibition of blood cholinesterase, potentially leading to more severe and long-term effects. []

Q14: Is there a difference in how Methyl parathion is metabolized in pregnant rats and their fetuses?

A16: Research shows that while Methyl parathion is the primary form detected in both maternal and fetal tissues after dermal exposure, the metabolite Methyl paraoxon was found in maternal brain and liver, suggesting differential metabolism or distribution. [] Additionally, p-nitrophenol, another metabolite, was exclusively detected in the maternal liver, highlighting potential differences in metabolic capacity between the mother and fetus. []

Q15: How does the placenta affect the transfer of Methyl parathion to the fetus?

A17: The placenta, while offering some protection, does not completely prevent the transfer of Methyl parathion to the fetus. [] Studies in pregnant rats demonstrate that Methyl parathion can cross the placenta and reach significant concentrations in fetal tissues, highlighting the potential risk to developing fetuses following maternal exposure. []

Q16: What types of in vivo studies have been conducted to investigate the effects of Methyl parathion?

A18: Several animal models, primarily rodents (rats) and birds (northern bobwhite), have been used to study the effects of Methyl parathion. [, , , , , ] These studies involved different routes of administration (oral, dermal, and intraperitoneal) and assessed various endpoints, including mortality, acetylcholinesterase inhibition, behavioral changes, reproductive toxicity, and susceptibility to predation. [, , , , , ]

Q17: How do the effects of Methyl parathion on wildlife differ from its effects on laboratory animals?

A19: While laboratory studies provide valuable insights into the toxicity of Methyl parathion, field studies in birds like the northern bobwhite reveal additional ecological consequences. Research indicates that sublethal doses of Methyl parathion, while not directly lethal, can increase the vulnerability of birds to predation, likely due to behavioral changes or impaired motor function. []

Q18: Have any instances of resistance to Methyl parathion been reported?

A20: Yes, studies have reported the development of resistance to Methyl parathion in mosquito populations (Culex tarsalis). [] This resistance is often accompanied by cross-resistance to other organophosphate insecticides, suggesting a shared mechanism of resistance, potentially involving detoxification enzymes or alterations in the target site (AChE). []

Q19: What mechanisms contribute to the development of Methyl parathion resistance in insects?

A21: Resistance to Methyl parathion in insects like mosquitos likely involves a combination of mechanisms. These include increased detoxification of the pesticide, potentially through elevated levels or activity of enzymes like esterases, and reduced sensitivity of the target site, AChE, due to mutations that hinder binding of Methyl paraoxon. []

Q20: How does Methyl parathion impact the environment?

A23: Methyl parathion is recognized as a significant environmental pollutant. [, ] Its presence in soil and water can harm various organisms, including beneficial insects, birds, fish, and other aquatic life. [, , ] Its persistence in the environment and potential for bioaccumulation further contribute to its ecotoxicological risks.

Q21: Are there effective methods for degrading Methyl parathion in the environment?

A24: Several methods have been explored for the degradation of Methyl parathion in contaminated environments. These include bioremediation using microorganisms like fungi (Aspergillus niger) and bacteria (Pseudomonas), which can break down Methyl parathion into less harmful substances. [, , ] Additionally, chemical oxidation methods like ozonation have shown promise in effectively degrading Methyl parathion in water. []

Q22: What analytical techniques are commonly employed for the detection and quantification of Methyl parathion?

A26: Various analytical methods are crucial for monitoring Methyl parathion levels in environmental and biological samples. Gas chromatography (GC) coupled with electron capture (EC) or mass spectrometry (MS) is widely used to detect and quantify Methyl parathion in various matrices. [, , ] High-performance liquid chromatography (HPLC) with UV detection offers another sensitive method for analyzing Methyl parathion residues in food and environmental samples. [, ]

Q23: Are there any rapid detection methods for Methyl parathion?

A27: Yes, enzyme-linked immunosorbent assays (ELISA) and lateral flow immunochromatographic (LFIC) strips have been developed for the rapid detection of Methyl parathion. [] These methods offer advantages like speed, portability, and field-deployability, making them valuable tools for on-site screening of pesticide residues in food and environmental samples. []

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